molecular formula C11H10N2O2S B13676883 Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate

Cat. No.: B13676883
M. Wt: 234.28 g/mol
InChI Key: LGFYWVXYEAKBEN-UHFFFAOYSA-N
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Description

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate typically involves the condensation of 3-methyl-4-pyridinecarboxaldehyde with thioamide under acidic conditions, followed by cyclization and esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate biochemical pathways by binding to active sites of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-7-5-12-4-3-8(7)10-13-9(6-16-10)11(14)15-2/h3-6H,1-2H3

InChI Key

LGFYWVXYEAKBEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

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